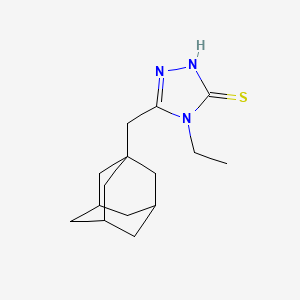

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

3-(1-adamantylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c1-2-18-13(16-17-14(18)19)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZHMRZVESCXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method 1: Hydrazine Reaction with Carbonyl Compounds

This method involves the reaction of 1-adamantylmethyl and ethyl groups with hydrazine to form the triazole structure.

- Reagents:

- 1-adamantylmethyl carbonyl compound

- Ethyl hydrazine

- Sulfur-containing reagent (e.g., thiourea)

- Steps:

- Mix the carbonyl compound with hydrazine in an appropriate solvent (e.g., ethanol).

- Heat the mixture under reflux conditions.

- Add thiourea to facilitate the formation of the thiol group.

- Allow the reaction to proceed for several hours.

- Isolate the product through filtration and recrystallization.

Expected Yield: Typically ranges from 60% to 85% based on reaction conditions and purity of reagents.

Method 2: Alkylation of Triazole Derivatives

This method utilizes pre-synthesized triazole derivatives that are subsequently alkylated to introduce the adamantyl group.

- Reagents:

- Pre-synthesized triazole derivative

- Adamantylmethyl halide (e.g., bromide or iodide)

- Base (e.g., potassium carbonate)

- Steps:

- Dissolve the triazole derivative in a suitable solvent (e.g., DMF).

- Add the adamantylmethyl halide and base.

- Stir the mixture at elevated temperatures (typically around 80°C) for several hours.

- Purify the resulting product through column chromatography.

Expected Yield: Yields can vary significantly based on the reactivity of the halide used, often achieving up to 90%.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies structural features and confirms functional groups. |

| Mass Spectrometry | Determines molecular weight and verifies compound identity. |

| Elemental Analysis | Confirms elemental composition aligns with theoretical values. |

Research Findings

Recent studies have highlighted the biological activities associated with triazole derivatives, including antimicrobial and antifungal properties. The incorporation of adamantyl groups has been shown to enhance these activities due to improved membrane permeability and target interaction.

Key Findings:

Antimicrobial Activity: Compounds similar to this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Mechanism of Action: The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The adamantyl group can participate in substitution reactions, where the hydrogen atoms on the bridgehead carbons are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

Oxidation: Disulfide or sulfonic acid derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated adamantyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research indicates that triazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Case Study : A study evaluated the antimicrobial efficacy of various triazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound exhibited moderate to good activity against these microbes .

| Compound | Zone of Inhibition (mm) | Gram -ve | Gram +ve | Fungi |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

Anticancer Properties

The compound has also been studied for its anticancer potential. Triazole derivatives have shown promising results in inhibiting cancer cell proliferation.

- Case Study : In vitro studies on synthesized triazole derivatives indicated significant cytotoxicity against various cancer cell lines including melanoma and breast cancer cells. The selectivity towards cancer cells suggests potential as an antitumor agent .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial settings:

Corrosion Inhibition

Triazole derivatives are known for their effectiveness as corrosion inhibitors for metals. They can form protective films on metal surfaces, reducing oxidation and degradation.

Agricultural Applications

Due to their biological activity, triazoles are also explored as fungicides in agriculture. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.

Mecanismo De Acción

The mechanism of action of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The nature of substituents at position 5 significantly influences molecular conformation, solubility, and reactivity. Key comparisons include:

Key Observations :

- Adamantyl vs. tert-butyl : Both groups enhance steric hindrance, but adamantyl’s three-dimensional structure may improve binding to hydrophobic enzyme pockets .

- Halogenated aryl groups (e.g., bromo/fluoro): Increase electrophilicity and target selectivity, as seen in COX inhibition .

Enzyme Inhibition

- Cholinesterase Inhibition : Triazole-thiols with furan/thiophene substituents (e.g., 5-(5-bromofuran-2-yl)-4-methyl derivative) show IC50 values of 1.63–17.68 nM (AChE) and 8.71–84.02 nM (BChE) .

Antimicrobial and Antiparasitic Activity

- Anticandidal Activity : Benzimidazole-triazole hybrids (e.g., compound 4b) demonstrate efficacy against Candida species via synergistic interactions .

- Anticoccidial Activity : 4,5-Diphenyl-1,2,4-triazole-3-thiol inhibits α-glucosidase in Eimeria stiedae-infected rabbits, comparable to toltrazuril .

Anti-inflammatory Potential

- COX-1/2 Inhibition : Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-triazole-3-thiol exhibit selectivity for COX-1, driven by hydrophobic interactions of alkyl chains .

Structural Characterization

Actividad Biológica

5-(1-Adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound characterized by its unique structure, integrating an adamantyl group with a triazole ring. This combination endows the compound with significant biological activity, particularly in the fields of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₃N₃S, and its CAS number is 861434-34-6. The compound features a rigid adamantyl moiety, which contributes to its stability and reactivity, alongside a triazole ring that is known for its versatile chemical behavior.

Enzyme Inhibition

This compound has been identified as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. By inhibiting DHFR, the compound disrupts nucleotide synthesis, which is vital for cell proliferation. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark of tumor growth .

Induction of Apoptosis

Research indicates that this compound influences apoptosis through modulation of the Nur77/Bcl-2 pathway. It enhances the levels of Nur77 protein and promotes its translocation to mitochondria, facilitating apoptotic processes in cancer cells.

Biological Activity Against Cancer

Numerous studies have explored the cytotoxic effects of this compound on various cancer cell lines:

| Cancer Cell Line | EC50 (µM) | Effect |

|---|---|---|

| Melanoma (IGR39) | 9.7 ± 1.6 | High selectivity |

| Triple-negative breast (MDA-MB-231) | 22.3 ± 2.5 | Moderate sensitivity |

| Pancreatic carcinoma (Panc-1) | 26.2 ± 1.0 | Lower sensitivity |

These findings suggest that the compound exhibits selective cytotoxicity towards melanoma cells compared to other types of cancer cells .

Case Studies and Research Findings

In a series of experiments conducted on synthesized derivatives of triazole-thiol compounds, it was found that those bearing specific substitutions at the C5 position demonstrated enhanced anticancer activity. For instance, compounds with hydrazone moieties showed promising results in inhibiting cancer cell migration and proliferation .

Comparative Studies

In comparative studies involving similar compounds, this compound was noted for its superior activity against certain cancer types when compared to simpler triazole derivatives lacking the adamantyl group. The bulky adamantyl structure appears to play a critical role in enhancing biological interactions and specificity .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Preliminary screenings against various bacterial strains indicated moderate effectiveness, suggesting potential applications in treating infections alongside its anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound can be synthesized via classical heterocyclic condensation reactions. Key steps include cyclization of thiourea derivatives with adamantane-containing precursors. Recrystallization from isopropanol is critical for purification, yielding compounds in white, brown, or yellow crystalline forms. Structural confirmation requires elemental analysis, PMR spectroscopy, and chromatography-mass spectrometry (CMS) .

Q. How should researchers optimize purification for this compound?

- Methodology : Recrystallization in isopropanol is standard due to the compound’s solubility profile. For impurities with similar polarity, column chromatography using silica gel and ethyl acetate/hexane gradients is advised. Monitor purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are essential for structural characterization?

- Methodology :

- Elemental analysis : Confirm empirical formula (e.g., C, H, N, S content).

- PMR spectroscopy : Identify proton environments (e.g., adamantyl CH₂, triazole NH).

- CMS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Melting point determination : Validate crystalline purity .

Q. What storage conditions ensure compound stability?

- Methodology : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use inert atmospheres (argon) to prevent oxidation of the thiol group. Avoid aqueous solutions unless stabilized with antioxidants like BHT .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., PMR vs. CMS) be resolved?

- Methodology :

- Dynamic NMR : Detect tautomeric equilibria (e.g., thiol ↔ thione) causing peak splitting.

- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons.

- X-ray crystallography : Resolve ambiguities by determining solid-state conformation .

Q. What strategies link structural modifications to biological activity?

- Methodology :

- SAR studies : Synthesize derivatives with varied substituents (e.g., alkyl, aryl groups).

- In vitro assays : Test antimicrobial or enzyme inhibitory activity (e.g., CYP450).

- Computational docking : Model interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives .

Q. How can reaction conditions (e.g., solvent, temperature) be optimized for derivatization?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to assess solvent polarity (DMF vs. ethanol), temperature (25–80°C), and catalyst (e.g., K₂CO₃) impacts.

- Kinetic monitoring : Track reaction progress via FTIR or UV-Vis spectroscopy .

Q. What computational tools predict reactivity or metabolic pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.